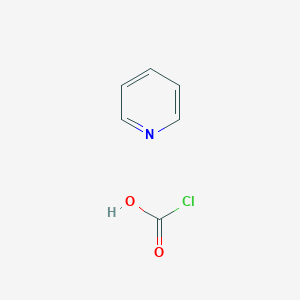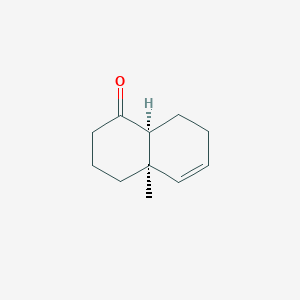
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the naphthalene family and is characterized by its hexahydro configuration, which means it has six hydrogen atoms added to its naphthalene core. The presence of a methyl group at the 4a position and a ketone group at the 1(2H) position further distinguishes this compound.
Métodos De Preparación
The synthesis of (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one involves several steps, typically starting with a naphthalene derivative. The synthetic route often includes hydrogenation to introduce the hexahydro configuration, followed by selective functionalization to add the methyl and ketone groups. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature, using catalysts such as palladium or platinum to achieve the desired configuration and functional groups.
Análisis De Reacciones Químicas
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, helping to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in drug design and development.
Industry: It is used in the production of fragrances and flavors due to its distinct chemical properties.
Mecanismo De Acción
The mechanism of action of (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar compounds to (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one include:
(4aR,8aS)-Octahydro-4a(2H)-quinolinylacetate: Shares a similar hexahydro configuration but differs in functional groups and overall structure.
(4aR,8aS)-Octahydro-2H-thiochromene: Another compound with a hexahydro configuration, but with a sulfur atom in its structure.
(4aR,8aS)-Octahydro-4a(2H)-isoquinolinol: Similar in its hexahydro configuration but contains an additional nitrogen atom.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
65534-85-2 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(4aR,8aS)-4a-methyl-2,3,4,7,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-11-7-3-2-5-9(11)10(12)6-4-8-11/h3,7,9H,2,4-6,8H2,1H3/t9-,11+/m1/s1 |
Clave InChI |
JXLPQCLGSAISNS-KOLCDFICSA-N |
SMILES isomérico |
C[C@]12CCCC(=O)[C@H]1CCC=C2 |
SMILES canónico |
CC12CCCC(=O)C1CCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


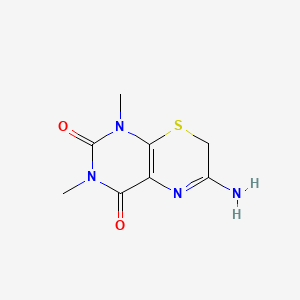
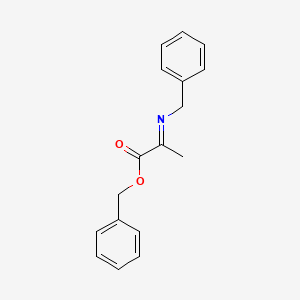

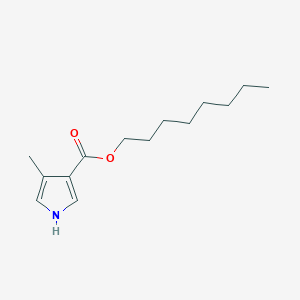
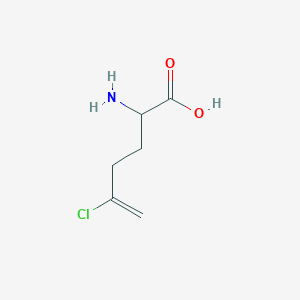
![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)

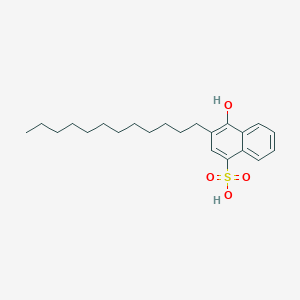
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
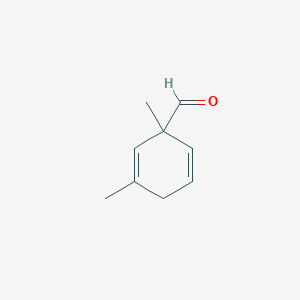
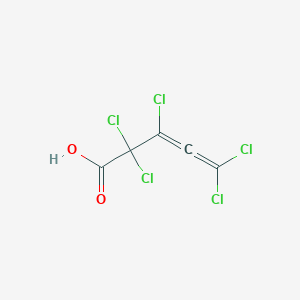
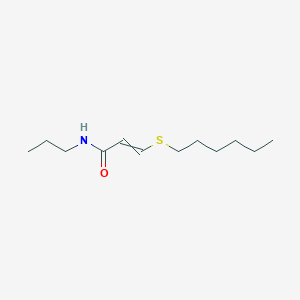
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)
